molecular formula C6H5ClIN B1459226 3-Chloro-4-iodo-2-methylpyridine CAS No. 1227578-12-2

3-Chloro-4-iodo-2-methylpyridine

Cat. No.: B1459226
CAS No.: 1227578-12-2
M. Wt: 253.47 g/mol
InChI Key: MYBVOXJAEZQQLR-UHFFFAOYSA-N
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Description

3-Chloro-4-iodo-2-methylpyridine is a heterocyclic organic compound with the molecular formula C6H5ClIN. It is a derivative of pyridine, characterized by the presence of chlorine and iodine substituents at the 3rd and 4th positions, respectively, and a methyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-iodo-2-methylpyridine typically involves halogenation reactions. One common method is the iodination of 3-chloro-2-methylpyridine using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography .

Mechanism of Action

The mechanism of action of 3-Chloro-4-iodo-2-methylpyridine in chemical reactions involves the reactivity of its halogen substituents. The iodine atom, being more reactive, often participates in substitution reactions, while the chlorine atom can undergo further functionalization. The compound’s effects in biological systems are mediated through its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways .

Comparison with Similar Compounds

  • 2-Chloro-4-iodo-3-methylpyridine
  • 2-Chloro-3-iodo-4-methylpyridine
  • 2-Chloro-4-iodopyridine

Comparison: 3-Chloro-4-iodo-2-methylpyridine is unique due to the specific positioning of its substituents, which influences its reactivity and applications. Compared to its analogs, it offers distinct advantages in certain synthetic routes and biological activities. For instance, the presence of both chlorine and iodine atoms at specific positions allows for selective functionalization and diverse chemical transformations .

Properties

IUPAC Name

3-chloro-4-iodo-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClIN/c1-4-6(7)5(8)2-3-9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBVOXJAEZQQLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227578-12-2
Record name 3-chloro-4-iodo-2-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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